4,4'-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline)
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Overview
Description
4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) is a chemical compound known for its unique structure and properties It is characterized by the presence of sulfonyl and isothiocyanato groups attached to aniline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) typically involves the reaction of 4,4’-Sulfonylbis(n,n-diethyl-2-nitroaniline) with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanato groups. The process may involve steps such as nitration, reduction, and subsequent reaction with thiophosgene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and alcohols can react with the isothiocyanato groups.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines may yield thiourea derivatives.
Scientific Research Applications
4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) exerts its effects involves the reactivity of the isothiocyanato groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.
Comparison with Similar Compounds
4,4’-Sulfonylbis(n,n-diethyl-2-nitroaniline): A precursor in the synthesis of 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline).
4,4’-Sulfonylbis(n,n-diethyl-2-aminophenyl): Another related compound with different functional groups.
Properties
CAS No. |
41016-23-3 |
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Molecular Formula |
C22H26N4O2S3 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
4-[4-(diethylamino)-3-isothiocyanatophenyl]sulfonyl-N,N-diethyl-2-isothiocyanatoaniline |
InChI |
InChI=1S/C22H26N4O2S3/c1-5-25(6-2)21-11-9-17(13-19(21)23-15-29)31(27,28)18-10-12-22(26(7-3)8-4)20(14-18)24-16-30/h9-14H,5-8H2,1-4H3 |
InChI Key |
FIMGKPNJVFDTLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N(CC)CC)N=C=S)N=C=S |
Origin of Product |
United States |
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